molecular formula C21H26ClN3O2S B2963225 N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1216907-12-8

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No. B2963225
CAS RN: 1216907-12-8
M. Wt: 419.97
InChI Key: VCEGFSSUUGVWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C21H26ClN3O2S and its molecular weight is 419.97. The purity is usually 95%.
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Scientific Research Applications

Anthelminthic Applications

N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride, a compound with a similar structural motif, has been identified as a potent anthelminthic agent in a new chemical class. This compound, referred to as amidantel, demonstrates a broad spectrum of activity against nematodes, filariae, and cestodes in rodents. Its efficacy extends to the treatment of hookworms and large roundworms in dogs, showcasing its potential in veterinary medicine. Notably, amidantel has been well tolerated in all tested animal models, with no observed teratogenic effects, indicating its safety profile (Wollweber et al., 1979).

Radiosynthesis for Metabolism Studies

Another compound of interest, 2-Chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide, known as the chloroacetanilide herbicide acetochlor, and its derivative, have been subjects of radiosynthesis to aid in studies concerning their metabolism and mode of action. High specific activity isotopes of these compounds have been prepared for use in metabolic studies, contributing significantly to our understanding of their behavior and effects in biological systems (Latli & Casida, 1995).

Potential Anticancer Agent

A novel synthesis involving the thiazolidinone ring, which is known to harbor various biological activities, has led to the creation of compounds with moderate cytotoxic activity. One such compound, synthesized through a reaction involving ethyl acetoacetate, phenyl isothiocyanate, and ethyl chloroacetate, has shown potential as an anticancer agent. The structural and geometric parameters, as well as NMR spectra of these compounds, have been extensively studied, providing insights into their potential therapeutic applications (Mabkhot et al., 2019).

Chemical Synthesis and Medicinal Chemistry

The synthesis of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide derivatives has been explored, utilizing carbodiimide condensation. These novel compounds, confirmed through various analytical techniques, add to the chemical diversity in medicinal chemistry and offer potential for further pharmacological exploration (Yu et al., 2014).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O2S.ClH/c1-15-12-18-19(13-16(15)2)27-21(22-18)24(11-10-23(3)4)20(25)14-26-17-8-6-5-7-9-17;/h5-9,12-13H,10-11,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCEGFSSUUGVWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

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